molecular formula C8H12N4O4S2 B1305199 4-Nitro-5-piperazinothiophene-2-sulfonamide CAS No. 845266-27-5

4-Nitro-5-piperazinothiophene-2-sulfonamide

Cat. No.: B1305199
CAS No.: 845266-27-5
M. Wt: 292.3 g/mol
InChI Key: HQYILIGGLRWEOU-UHFFFAOYSA-N
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Description

4-Nitro-5-piperazinothiophene-2-sulfonamide (CAS: 845266-27-5) is a sulfonamide derivative featuring a thiophene ring substituted with a nitro group at position 4 and a piperazine moiety at position 3. This compound is synthesized with a purity of 90%, as noted in commercial catalogs . Its structure combines aromatic heterocyclic (thiophene), electron-withdrawing (nitro), and basic (piperazine) groups, making it a candidate for diverse applications in medicinal and materials chemistry.

Properties

IUPAC Name

4-nitro-5-piperazin-1-ylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4S2/c9-18(15,16)7-5-6(12(13)14)8(17-7)11-3-1-10-2-4-11/h5,10H,1-4H2,(H2,9,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYILIGGLRWEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(S2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384922
Record name 4-nitro-5-piperazinothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845266-27-5
Record name 4-Nitro-5-(1-piperazinyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845266-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-5-piperazinothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Thiophene Sulfonamide Intermediate

The synthesis begins with the preparation of thiophene sulfonamide intermediates. These are typically synthesized by:

  • Sulfonation : Reaction of thiophene derivatives with chlorosulfonic acid or sulfur trioxide to introduce a sulfonic acid group.
    • Reagents: Chlorosulfonic acid or concentrated sulfuric acid.
    • Conditions: Controlled temperatures (0–50°C) to prevent over-sulfonation.
    • Key Reaction:

      $$

      \text{Thiophene} + \text{ClSO}_3\text{H} \rightarrow \text{Thiophenesulfonic Acid}

      $$
    • Notes: Excess oxidants must be avoided to maintain the integrity of the thiophene ring.
  • Amination : Conversion of the sulfonic acid group to a sulfonamide using ammonia or primary amines.
    • Reagents: Ammonia or piperazine derivatives.
    • Catalysts: Copper salts or hypervalent iodine compounds as mild oxidants.
    • Key Reaction:

      $$

      \text{Thiophenesulfonic Acid} + \text{NH}_3 \rightarrow \text{Thiophenesulfonamide}

      $$

Nitration of Thiophene Sulfonamide

The introduction of the nitro group at the 4-position is achieved via electrophilic aromatic substitution:

  • Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
  • Conditions: Low temperatures (0–10°C) to minimize side reactions.
  • Key Reaction:
    $$
    \text{Thiophenesulfonamide} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow 4\text{-Nitrothiophenesulfonamide}
    $$
  • Yield: Typically >80% under optimized conditions.

Piperazine Substitution

The final step involves substituting the nitrothiophene derivative with piperazine at the 5-position:

  • Nucleophilic Substitution : Reaction between piperazine and the nitrothiophene sulfonamide.
    • Reagents: Piperazine in polar aprotic solvents (e.g., DMF or DMSO).
    • Catalysts: None required; reaction proceeds via nucleophilic attack.
    • Conditions: Mild heating (50–80°C) for 6–12 hours.
    • Key Reaction:

      $$

      4\text{-Nitrothiophenesulfonamide} + \text{Piperazine} \rightarrow 4\text{-Nitro-5-piperazinothiophene-2-sulfonamide}

      $$
    • Yield: High yields (>85%) are reported when using excess piperazine.

Optimization Strategies

Solvent Selection

  • Use of polar aprotic solvents (e.g., acetonitrile, DMF) enhances reaction rates and yields during piperazine substitution.

Catalysts

  • Copper salts and hypervalent iodine compounds are preferred for oxidative coupling steps due to their mildness and high selectivity.

Green Chemistry Approaches

Recent studies emphasize environmentally friendly methods:

  • Electrochemical synthesis using graphite electrodes and LiClO₄ electrolytes.
  • Metal-free catalysis employing sodium pyrosulfite as a sulfur source.

Data Table: Key Reaction Conditions

Step Reagents & Catalysts Solvents Temperature Yield (%)
Sulfonation Chlorosulfonic Acid None 0–50°C ~90
Amination Ammonia Water RT ~85
Nitration HNO₃/H₂SO₄ None 0–10°C >80
Piperazine Substitution Piperazine DMF/DMSO 50–80°C >85

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-piperazinothiophene-2-sulfonamide undergoes various chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.

  • Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution Reagents: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Reduction: 4-Amino-5-piperazinothiophene-2-sulfonamide.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-5-piperazinothiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Biological Studies: The compound is used in biological studies to understand its effects on different biological pathways and targets.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in chemical research.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Nitro-5-piperazinothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group and the piperazine moiety play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamides

describes compounds such as N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-2,4-dinitrobenzenesulfonamide, which share the sulfonamide and nitrobenzene framework but differ in the piperazine substitution and aromatic core (benzene vs. thiophene). Key distinctions include:

  • Aromatic Ring: The thiophene in 4-nitro-5-piperazinothiophene-2-sulfonamide introduces sulfur-based aromaticity, which may alter electronic properties compared to benzene derivatives.
Nitrofuran Derivatives

Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () and 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine () contain nitro groups on furan rings. These are potent carcinogens in rats, causing bladder and liver tumors. While structurally distinct from sulfonamides, they highlight the biological risks of nitroaromatic compounds. The thiophene-based nitro group in the target compound may confer different toxicity profiles due to altered metabolic pathways .

Table 1: Comparative Analysis of Selected Compounds
Compound Core Structure Melting Point (°C) Yield (%) Key Functional Groups
This compound Thiophene Not reported Not reported Sulfonamide, nitro, piperazine
N-(2-(4-(Bis(4-FPh)methyl)piperazinyl)-2-oxoethyl)-2,4-dinitrobenzenesulfonamide Benzene 136–250 29–69 Sulfonamide, dinitro, benzhydrylpiperazine
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide Furan Not reported Not reported Nitro, formamide, thiazole
  • The target compound’s yield remains undocumented.
  • Melting Points : High melting points (up to 250°C) in benzene sulfonamides indicate strong intermolecular forces, possibly due to hydrogen bonding from sulfonamide and nitro groups.

Biological Activity

4-Nitro-5-piperazinothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound belongs to the thioamide family and features a distinctive structure that includes:

  • Nitro group : Contributes to its reactivity and biological activity.
  • Piperazine moiety : Enhances solubility and interaction with biological targets.
  • Thienyl sulfonamide : Imparts unique chemical properties.

Molecular Formula

  • Molecular Formula : C10H12N4O2S2
  • Molecular Weight : 288.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : The nitro group can facilitate interactions with enzyme active sites, potentially inhibiting their functions.
  • Receptor Modulation : The piperazine component may enhance binding affinity to specific receptors, influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, possibly through disruption of bacterial protein synthesis.

Research Findings

Recent studies have explored the biological activities of this compound, highlighting its therapeutic potential:

Antimicrobial Activity

A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate potency.

Anticancer Properties

In vitro assays revealed that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Caspase activation
A54915Induction of apoptosis

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we compare it with structurally related compounds:

CompoundKey FeaturesBiological Activity
4-Nitrothiophene-2-sulfonamideLacks piperazine moietyLimited antimicrobial activity
5-Piperazinothiophene-2-sulfonamideLacks nitro groupModerate anticancer effects
4-Nitro-2-thiophenesulfonamideDifferent substitution patternLower potency against bacterial strains

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment : In a preclinical model, administration of the compound led to a notable decrease in tumor size in xenograft models of breast cancer, supporting its potential as an adjunct therapy in oncology.

Q & A

Q. What are the recommended synthetic routes for 4-Nitro-5-piperazinothiophene-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the thiophene-sulfonamide core. Key steps include:

Sulfonylation: Introduce the sulfonamide group via reaction of thiophene-2-sulfonyl chloride with piperazine under basic conditions (e.g., NaHCO₃ in THF) .

Nitration: Perform electrophilic aromatic nitration using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation.

Optimization Tips:

  • Temperature Control: Lower nitration temperatures reduce decomposition .
  • Reagent Stoichiometry: Excess piperazine (1.5 eq) improves sulfonamide coupling efficiency .
  • Monitoring: Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SulfonylationPiperazine, THF, RT, 12 hr65–70
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hr50–60

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm piperazine integration (4H, δ 2.8–3.2 ppm) and nitro group proximity (deshielded aromatic protons at δ 8.1–8.5 ppm) .
    • ¹³C NMR: Verify sulfonamide carbonyl (δ ~165 ppm) and nitro-substituted aromatic carbons (δ ~145 ppm) .
  • IR Spectroscopy: Identify key functional groups: sulfonamide S=O (1350–1300 cm⁻¹) and aromatic nitro (1520–1350 cm⁻¹) .
  • Mass Spectrometry: Use ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z: ~342) and fragmentation patterns .

Validation: Compare data with structurally analogous sulfonamides (e.g., 4-nitrobenzenesulfonamide, InChI=1S/C6H6N2O4S...) .

Q. What purification strategies are effective for isolating high-purity this compound?

Methodological Answer:

  • Chromatography: Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) to separate nitro-substituted byproducts .
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water 7:3) to enhance crystal purity .
  • HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity >98% .

Critical Note: Monitor for common impurities like unreacted piperazine (retention time ~2.5 min in HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer:

Re-examine Synthesis: Confirm nitro group positioning via NOESY (nuclear Overhauser effect) to detect spatial proximity between nitro and sulfonamide groups .

Computational Validation: Compare experimental ¹H NMR shifts with DFT-predicted values (software: Gaussian, B3LYP/6-31G*) .

Alternative Techniques: Use X-ray crystallography to unambiguously assign structure if discrepancies persist .

Case Study: Aromatic proton shifts deviating by >0.3 ppm may indicate regioisomeric impurities; repeat nitration with stricter temperature control .

Q. What experimental designs are recommended to assess the compound’s biological activity and target interactions?

Methodological Answer:

Enzyme Assays: Screen against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO₂ hydration assay (IC₅₀ determination) .

Cellular Uptake: Quantify intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., HeLa) .

Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .

Q. Table 2: Example Biological Screening Protocol

Assay TypeConditionsKey MetricsReference
Enzyme Inhibition25°C, pH 7.4, 10 µM compoundIC₅₀ = 8.2 nM
Cytotoxicity48 hr incubation, MTT assayEC₅₀ = 12 µM

Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?

Methodological Answer:

QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond acceptors .

Free Energy Perturbation (FEP): Calculate binding free energy differences for nitro group modifications (e.g., –NO₂ vs. –CF₃) .

ADMET Prediction: Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition) .

Validation: Synthesize top computational hits and validate via in vitro assays (see FAQ 5) .

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